molecular formula C19H12N2O4 B11824062 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one

Cat. No.: B11824062
M. Wt: 332.3 g/mol
InChI Key: HAOISBSLZUGOAK-UHFFFAOYSA-N
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Description

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-nitrophenyl group and an indole moiety. It has a molecular formula of C19H12N2O4 and a molecular weight of 332.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one typically involves the condensation of 5-(4-nitrophenyl)furan-2-carboxaldehyde with 2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted furan and indole derivatives .

Scientific Research Applications

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of a furan ring with a nitrophenyl group and an indole moiety.

Properties

Molecular Formula

C19H12N2O4

Molecular Weight

332.3 g/mol

IUPAC Name

3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H12N2O4/c22-19-16(15-3-1-2-4-17(15)20-19)11-14-9-10-18(25-14)12-5-7-13(8-6-12)21(23)24/h1-11H,(H,20,22)

InChI Key

HAOISBSLZUGOAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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